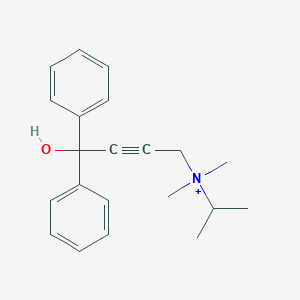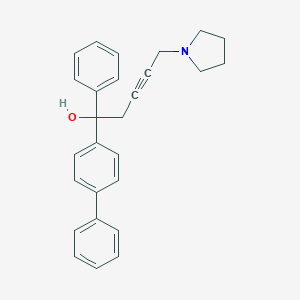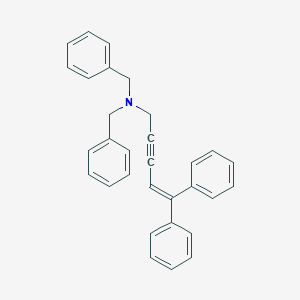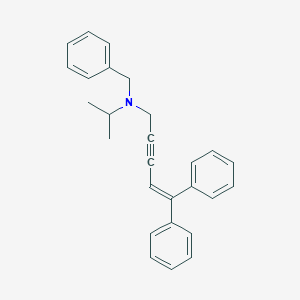![molecular formula C16H11ClN4OS B286688 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286688.png)
6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as CMT-3, is a synthetic compound that has been extensively studied for its potential application in the field of cancer research. CMT-3 belongs to the class of triazolothiadiazoles, which are known to exhibit potent anti-inflammatory, antimicrobial, and anticancer properties.
作用机制
The mechanism of action of 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix (ECM) components. MMPs are overexpressed in cancer cells and are known to contribute to the invasion and metastasis of cancer cells. 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole inhibits the activity of MMPs by binding to their active site and preventing the degradation of ECM components. This results in the inhibition of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit potent anticancer activity without causing significant toxicity to normal cells. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of MMPs and upregulating the expression of tissue inhibitors of metalloproteinases (TIMPs). In addition, 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
实验室实验的优点和局限性
6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages as a potential anticancer agent. It exhibits potent anticancer activity against a wide range of cancer cell lines and enhances the efficacy of chemotherapy drugs. It also exhibits low toxicity to normal cells and has a well-defined mechanism of action. However, there are also some limitations associated with the use of 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments. The synthesis of 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is complex and requires specialized equipment and expertise. In addition, the stability of 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in biological systems is not well understood, and further studies are needed to determine its pharmacokinetic and pharmacodynamic properties.
未来方向
There are several future directions for the research on 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to investigate the use of 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in combination with other anticancer agents to enhance their efficacy and reduce their toxicity. Another direction is to investigate the use of 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a potential therapeutic agent for other diseases, such as inflammatory disorders and microbial infections. Further studies are also needed to determine the pharmacokinetic and pharmacodynamic properties of 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential toxicity in vivo. Overall, the research on 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole holds great promise for the development of novel and effective anticancer agents.
合成方法
The synthesis of 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-chlorobenzaldehyde, 4-methoxybenzaldehyde, and thiosemicarbazide in the presence of acetic acid and ethanol. The resulting product is then subjected to cyclization using concentrated sulfuric acid to obtain 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The yield of 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole obtained through this method is approximately 60%.
科学研究应用
6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential application in the field of cancer research. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, prostate, colon, and lung cancer. 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to enhance the efficacy of chemotherapy drugs, such as paclitaxel and doxorubicin, in cancer treatment.
属性
分子式 |
C16H11ClN4OS |
|---|---|
分子量 |
342.8 g/mol |
IUPAC 名称 |
6-(2-chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11ClN4OS/c1-22-11-8-6-10(7-9-11)14-18-19-16-21(14)20-15(23-16)12-4-2-3-5-13(12)17/h2-9H,1H3 |
InChI 键 |
UKUNPGSBIWJKBB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4Cl |
规范 SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[1,1'-biphenyl]-4-yl-N-(4-ethoxyphenyl)acetamide](/img/structure/B286615.png)




![methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate](/img/structure/B286631.png)



![1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286641.png)
